molecular formula C10H11FO3 B1405841 2-(2-Ethyl-4-fluorophenoxy)acetic acid CAS No. 582-12-7

2-(2-Ethyl-4-fluorophenoxy)acetic acid

Cat. No. B1405841
CAS RN: 582-12-7
M. Wt: 198.19 g/mol
InChI Key: UPPZHASXHZLDGO-UHFFFAOYSA-N
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Description

“2-(2-Ethyl-4-fluorophenoxy)acetic acid” is a chemical compound that falls under the category of Carboxylic Acids . It has a Molecular Formula of C10 H11 F O3 and a Molecular Weight of 198.192 .


Synthesis Analysis

The compound “2-(4-fluorophenoxy)acetic acid” was synthesized by refluxing 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as solvent . The synthesis process resulted in the compound crystallizing in the monoclinic crystal system with the space group P2 1 /c .


Molecular Structure Analysis

The molecular formula of “2-(2-Ethyl-4-fluorophenoxy)acetic acid” is C10 H11 F O3 . The compound has a molecular weight of 198.192 .


Physical And Chemical Properties Analysis

“2-(2-Ethyl-4-fluorophenoxy)acetic acid” is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . It has a melting point range of 103.0 to 107.0 °C . It is soluble in acetone and ethanol .

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-(2-ethyl-4-fluorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-2-7-5-8(11)3-4-9(7)14-6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPZHASXHZLDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)F)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethyl-4-fluorophenoxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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